molecular formula C22H23FN4O4S B2413718 ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 476449-93-1

ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2413718
CAS No.: 476449-93-1
M. Wt: 458.51
InChI Key: DFJYIBFGEYRTFC-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C22H23FN4O4S and its molecular weight is 458.51. The purity is usually 95%.
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Biological Activity

Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic compound belonging to the class of 1,2,4-triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The specific structural features of this compound, such as the fluorinated phenyl group and the triazole ring, are hypothesized to enhance its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C19H20FN3O3SC_{19}H_{20}FN_3O_3S, with a molecular weight of approximately 405.44 g/mol. The compound's structure is characterized by:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Fluorinated Phenyl Group : Enhances lipophilicity and potentially improves membrane permeability.
  • Thioether Linkage : Often associated with enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. This compound is expected to inhibit specific kinases involved in cancer progression such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Epidermal Growth Factor Receptor (EGFR)

In vitro studies on structurally similar compounds have shown cytotoxic effects against various human cancer cell lines. For example, fluorinated triazoles have demonstrated IC50 values in the micromolar range against breast cancer (MDA-MB 231), colon cancer (HCT116), and lung cancer (A549) cell lines

3
.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the thioether moiety in this compound may enhance its ability to disrupt cellular functions in bacterial and fungal pathogens. Studies have shown that similar compounds exhibit inhibitory effects against various microorganisms due to their interference with critical cellular processes .

Antioxidant Activity

Preliminary studies suggest that triazole compounds can possess antioxidant properties. This compound may demonstrate higher antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This activity is crucial for mitigating oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : A study conducted by Cheng et al. highlighted that fluorinated triazole analogs exhibited potent HER2 tyrosine kinase inhibition with IC50 values ranging from 16.6 µM to 31.6 µM against breast cancer cells .
  • Antimicrobial Testing : Dolzhenko et al. reported that a series of fluorinated triazoles showed moderate cytotoxicity against MCF-7 and HT29 cell lines with IC50 values around 33 µM .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)
Compound AAnticancerMDA-MB 23116.6
Compound BAntimicrobialE. coli25
Compound CAntioxidantDPPH AssayHigher than BHT

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has been studied for its ability to inhibit the growth of various cancer cell lines:

  • Mechanism of Action : The compound may inhibit key enzymes involved in the metabolic pathways of cancer cells, leading to reduced cell proliferation.
  • In Vitro Studies : Preliminary studies have shown that derivatives similar to this compound can effectively inhibit the growth of human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating significant cytotoxicity .

Antimicrobial Activity

The compound's triazole structure suggests potential antimicrobial properties. Research on related triazole compounds has demonstrated effectiveness against various pathogens, including antibiotic-resistant strains:

  • Activity Against ESKAPE Pathogens : These pathogens are notorious for their resistance to conventional antibiotics. The specific activity of this compound against these pathogens warrants further investigation .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Optimization of these synthetic pathways is crucial for enhancing yield and purity .

Properties

IUPAC Name

ethyl 2-[[4-(3-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-4-31-21(29)14(2)32-22-26-25-19(27(22)17-7-5-6-16(23)12-17)13-24-20(28)15-8-10-18(30-3)11-9-15/h5-12,14H,4,13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJYIBFGEYRTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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